molecular formula C11H13IO2 B13679780 Ethyl 6-iodo-2,3-dimethylbenzoate

Ethyl 6-iodo-2,3-dimethylbenzoate

Cat. No.: B13679780
M. Wt: 304.12 g/mol
InChI Key: FCIYODDDFHKAOK-UHFFFAOYSA-N
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Description

Ethyl 6-iodo-2,3-dimethylbenzoate is an organic compound with the molecular formula C11H13IO2. It is a derivative of benzoic acid, where the hydrogen atom at the 6th position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with ethanol. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-iodo-2,3-dimethylbenzoate typically involves the iodination of ethyl 2,3-dimethylbenzoate. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale iodination reactions using similar conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-iodo-2,3-dimethylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Reduction: Formation of ethyl 6-iodo-2,3-dimethylbenzyl alcohol.

    Oxidation: Formation of ethyl 6-iodo-2,3-dimethylbenzoic acid.

Scientific Research Applications

Ethyl 6-iodo-2,3-dimethylbenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 6-iodo-2,3-dimethylbenzoate in chemical reactions typically involves the activation of the aromatic ring through the electron-withdrawing effect of the iodine atom. This makes the ring more susceptible to nucleophilic attack in substitution reactions. In reduction and oxidation reactions, the ester and methyl groups are the primary sites of reactivity.

Comparison with Similar Compounds

Ethyl 6-iodo-2,3-dimethylbenzoate can be compared with other similar compounds such as:

    Ethyl 2,3-dimethylbenzoate: Lacks the iodine atom, making it less reactive in substitution reactions.

    Ethyl 6-bromo-2,3-dimethylbenzoate: Contains a bromine atom instead of iodine, which is less reactive due to the lower atomic size and bond dissociation energy.

    Ethyl 6-chloro-2,3-dimethylbenzoate: Contains a chlorine atom, which is even less reactive than bromine in substitution reactions.

The uniqueness of this compound lies in the presence of the iodine atom, which significantly enhances its reactivity in various chemical transformations.

Properties

Molecular Formula

C11H13IO2

Molecular Weight

304.12 g/mol

IUPAC Name

ethyl 6-iodo-2,3-dimethylbenzoate

InChI

InChI=1S/C11H13IO2/c1-4-14-11(13)10-8(3)7(2)5-6-9(10)12/h5-6H,4H2,1-3H3

InChI Key

FCIYODDDFHKAOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C)C)I

Origin of Product

United States

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